molecular formula C15H10Cl2N2O B8720398 4-(3,4-Dichlorophenyl)-2-methylphthalazin-1(2H)-one CAS No. 4725-84-2

4-(3,4-Dichlorophenyl)-2-methylphthalazin-1(2H)-one

Cat. No. B8720398
CAS RN: 4725-84-2
M. Wt: 305.2 g/mol
InChI Key: RHRBAMHFHBDAHZ-UHFFFAOYSA-N
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Patent
US05624922

Procedure details

To a solution of 2-(3,4-dichlorobenzoyl)benzoic acid (29.4 g, 0.1 mol) in toluene (100 mL) was added methyl hydrazine (5.8 mL). The mixture was brought to reflux for 3 hours, with the removal of water via a Dean Stark trap. The mixture was cooled, and the product was collected by filtration to afford 25.54 g (84%) of 2-Methyl-4-(3,4-dichlorophenyl)-1-(2H)-phthalazinone, m.p. 179°-181° C.
Quantity
29.4 g
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:16]=[CH:17][C:18]=1[Cl:19])[C:5]([C:7]1[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=1[C:9](O)=[O:10])=O.[CH3:20][NH:21][NH2:22].O>C1(C)C=CC=CC=1>[CH3:20][N:21]1[N:22]=[C:5]([C:4]2[CH:16]=[CH:17][C:18]([Cl:19])=[C:2]([Cl:1])[CH:3]=2)[C:7]2[C:8](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:9]1=[O:10]

Inputs

Step One
Name
Quantity
29.4 g
Type
reactant
Smiles
ClC=1C=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=CC1Cl
Name
methyl hydrazine
Quantity
5.8 mL
Type
reactant
Smiles
CNN
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
the product was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
CN1C(C2=CC=CC=C2C(=N1)C1=CC(=C(C=C1)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25.54 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.